molecular formula C18H14N4O B2741084 1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893956-33-7

1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2741084
CAS RN: 893956-33-7
M. Wt: 302.337
InChI Key: WWZRERIBVLLQEW-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a class of organic compounds that contain a pyrimidine ring fused with a pyrazole ring . They are part of a larger group of compounds known as heterocycles, which contain at least one atom that is not carbon in their ring structure .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines can be synthesized through various methods. One common method involves the condensation of 5-aminopyrazole-4-carbonitrile with amides, carboxylic acids, amidines, nitriles, ketones, and halohydrocarbons . Another method involves a copper-catalyzed cyclization of ketones with nitriles .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a six-membered pyrimidine ring fused with a five-membered pyrazole ring . The exact structure can vary depending on the specific substituents attached to the rings .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions due to the presence of multiple reactive sites on their rings. These reactions can include oxidation, reduction, substitution, and cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary widely depending on their specific structure. In general, they are colorless compounds and are weaker bases than pyridine .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines can vary depending on their specific structure and the target they interact with. Some pyrazolo[3,4-d]pyrimidines have been found to inhibit certain enzymes, such as tyrosine kinases .

Safety and Hazards

The safety and hazards associated with pyrazolo[3,4-d]pyrimidines can vary depending on their specific structure. Some pyrazolo[3,4-d]pyrimidines have been found to exhibit antimicrobial and antifungal activities, suggesting that they could potentially be toxic to certain microorganisms .

properties

IUPAC Name

4-(4-methylphenoxy)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-13-7-9-15(10-8-13)23-18-16-11-21-22(17(16)19-12-20-18)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZRERIBVLLQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine

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